

# The Genetic Underpinnings of Elevated 3-Methyladipic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B1216137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Elevated levels of **3-methyladipic acid** in biological fluids are a key indicator of underlying metabolic dysfunction. This dicarboxylic acid is primarily associated with inborn errors of metabolism affecting the leucine degradation pathway, most notably 3-methylglutaconic aciduria type I, and is also observed in disorders of phytanic acid metabolism, such as Refsum disease. A thorough understanding of the genetic and biochemical basis of elevated **3-methyladipic acid** is crucial for accurate diagnosis, the development of targeted therapies, and the advancement of research in these rare metabolic disorders. This technical guide provides a comprehensive overview of the genetic etiologies, the affected metabolic pathways, and the diagnostic methodologies pertinent to the investigation of elevated **3-methyladipic acid**.

## Introduction

**3-Methyladipic acid** is a six-carbon dicarboxylic acid that is not typically present in significant amounts in healthy individuals. Its accumulation in urine and other bodily fluids is a hallmark of specific metabolic derangements. The primary clinical significance of elevated **3-methyladipic acid** lies in its association with 3-methylglutaconic aciduria (3-MGA), a group of inherited metabolic disorders. This guide will focus on the core genetic and biochemical aspects of elevated **3-methyladipic acid**, with a particular emphasis on 3-MGA type I, the condition most directly linked to its overproduction.

## Genetic Basis of Elevated 3-Methyladipic Acid

The primary genetic cause of significantly elevated **3-methyladipic acid** is a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.

### 3-Methylglutaconic Aciduria Type I and the AUH Gene

3-Methylglutaconic aciduria type I (3-MGA type I) is an autosomal recessive disorder resulting from mutations in the AUH gene, located on chromosome 9.<sup>[1][2]</sup> This gene encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which plays a critical role in the catabolism of the branched-chain amino acid leucine.<sup>[1][2]</sup> A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is subsequently converted to 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.<sup>[1][3]</sup> While **3-methyladipic acid** is not a direct product of the blocked leucine pathway, its elevation is a consistent finding in the urinary organic acid profile of affected individuals.

At least 11 mutations in the AUH gene have been identified as causing 3-methylglutaconyl-CoA hydratase deficiency.<sup>[1][2]</sup> These mutations, which include missense, nonsense, splicing, and frameshift alterations, typically lead to a significant reduction or complete absence of enzyme activity.<sup>[1][4]</sup>

### Refsum Disease

Elevated **3-methyladipic acid** can also be detected in individuals with Refsum disease, an autosomal recessive disorder of phytanic acid metabolism. In this condition, a defect in the alpha-oxidation of phytanic acid leads to its accumulation. The body then utilizes an alternative omega-oxidation pathway to metabolize the excess phytanic acid, which results in the formation and excretion of various dicarboxylic acids, including **3-methyladipic acid**.<sup>[4]</sup>

### Biochemical Pathways

The elevation of **3-methyladipic acid** is a consequence of disruptions in specific metabolic pathways. The two primary pathways of relevance are the leucine degradation pathway and the omega-oxidation of phytanic acid.

### Leucine Catabolism

Leucine, an essential branched-chain amino acid, is catabolized in the mitochondria through a series of enzymatic reactions. 3-Methylglutaconyl-CoA hydratase catalyzes the fifth step in this pathway, the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).<sup>[1][2]</sup> In 3-MGA type I, a deficiency in this enzyme disrupts the pathway, leading to the accumulation of 3-methylglutaconyl-CoA.



[Click to download full resolution via product page](#)

Caption: Leucine Catabolism Pathway and the Defect in 3-MGA Type I.

## Phytanic Acid Omega-Oxidation

In Refsum disease, the primary alpha-oxidation pathway for phytanic acid is blocked. This leads to the activation of the omega-oxidation pathway, a minor pathway in healthy individuals. This pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed by oxidation to a dicarboxylic acid, which can then undergo beta-oxidation from the omega-end, leading to the formation of smaller dicarboxylic acids, including **3-methyladipic acid**.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Phytanic Acid Omega-Oxidation Pathway.

## Quantitative Data

The following tables summarize the quantitative data for urinary **3-methyladipic acid** in healthy individuals and in patients with relevant metabolic disorders.

Table 1: Urinary **3-Methyladipic Acid** Levels in Healthy Individuals and Patients with 3-MGA Type I

| Population                   | Urinary 3-Methyladipic Acid (mmol/mol creatinine)  | Reference(s) |
|------------------------------|----------------------------------------------------|--------------|
| Healthy Pediatric Population | Not typically detected or present in trace amounts |              |
| Patients with 3-MGA Type I   | Significantly elevated                             | [2][5]       |

Table 2: Urinary **3-Methyladipic Acid** Excretion in Patients with Adult Refsum Disease

| Condition            | Urinary 3-Methyladipic Acid Excretion (μmol/day) | Reference(s) |
|----------------------|--------------------------------------------------|--------------|
| Adult Refsum Disease | 20.4 (range: 8.3-57.4)                           | [4]          |

Table 3: Reported Mutations in the AUH Gene and their Functional Consequences

| Mutation      | Type       | Effect on Enzyme Activity                         | Reference(s) |
|---------------|------------|---------------------------------------------------|--------------|
| c.80delG      | Frameshift | Predicted to abolish protein function             | [1][4]       |
| R197X         | Nonsense   | Predicted to abolish protein function             | [1][3][4]    |
| IVS8-1G>A     | Splicing   | Predicted to abolish protein function             | [1][3][4]    |
| A240V         | Missense   | Predicted to significantly reduce enzyme activity | [4]          |
| c.613_614insA | Frameshift | Predicted to abolish protein function             | [4]          |

## Experimental Protocols

### Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of **3-methyladipic acid** in urine.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Genetic Underpinnings of Elevated 3-Methyladipic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216137#genetic-basis-of-elevated-3-methyladipic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)